Cas no 1704066-79-4 (3-Fluoro-5-(morpholinomethyl)phenylboronic acid)

3-Fluoro-5-(morpholinomethyl)phenylboronic acid is a boronic acid derivative featuring a morpholinomethyl substituent at the meta-position relative to the boronic acid group, with a fluorine atom at the 3-position of the phenyl ring. This compound serves as a versatile building block in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures. The morpholinomethyl group enhances solubility in polar solvents, facilitating reaction handling, while the fluorine substituent offers electronic modulation for fine-tuning reactivity. Its stability under mild conditions and compatibility with diverse catalytic systems make it valuable for pharmaceutical and materials science applications. The boronic acid moiety ensures selective coupling with aryl halides or triflates, making it useful for constructing fluorinated aromatic frameworks.
3-Fluoro-5-(morpholinomethyl)phenylboronic acid structure
1704066-79-4 structure
Product Name:3-Fluoro-5-(morpholinomethyl)phenylboronic acid
CAS No:1704066-79-4
MF:C11H15BFNO3
MW:239.05110669136
MDL:MFCD23751275
CID:4674340
Update Time:2025-07-02

3-Fluoro-5-(morpholinomethyl)phenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • 3-fluoro-5-(morpholinomethyl)phenylboronic acid
    • AM87810
    • [3-fluoro-5-(morpholin-4-ylmethyl)phenyl]boronic acid
    • 3-Fluoro-5-(morpholinomethyl)phenylboronic acid
    • MDL: MFCD23751275
    • Inchi: 1S/C11H15BFNO3/c13-11-6-9(5-10(7-11)12(15)16)8-14-1-3-17-4-2-14/h5-7,15-16H,1-4,8H2
    • InChI Key: NNIUSYOUUIDNCX-UHFFFAOYSA-N
    • SMILES: FC1C=C(B(O)O)C=C(C=1)CN1CCOCC1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 239
  • Topological Polar Surface Area: 52.9

3-Fluoro-5-(morpholinomethyl)phenylboronic acid Pricemore >>

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Additional information on 3-Fluoro-5-(morpholinomethyl)phenylboronic acid

Recent Advances in the Application of 3-Fluoro-5-(morpholinomethyl)phenylboronic acid (CAS: 1704066-79-4) in Chemical Biology and Drug Discovery

3-Fluoro-5-(morpholinomethyl)phenylboronic acid (CAS: 1704066-79-4) is a boronic acid derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and drug discovery. This compound, characterized by the presence of a morpholinomethyl group and a fluorine substituent on the phenyl ring, exhibits unique reactivity and binding properties that make it a valuable tool in various research areas, including medicinal chemistry, proteomics, and targeted drug delivery.

Recent studies have highlighted the role of 3-Fluoro-5-(morpholinomethyl)phenylboronic acid as a key intermediate in the synthesis of biologically active molecules. Its boronic acid moiety enables it to participate in Suzuki-Miyaura cross-coupling reactions, a widely used method for constructing carbon-carbon bonds in drug development. Additionally, the morpholinomethyl group enhances the compound's solubility and bioavailability, making it particularly useful in the design of novel therapeutics.

One of the most promising applications of this compound is in the field of proteolysis-targeting chimeras (PROTACs). Researchers have utilized 3-Fluoro-5-(morpholinomethyl)phenylboronic acid as a linker to connect target-binding ligands with E3 ubiquitin ligase recruiters, facilitating the targeted degradation of disease-causing proteins. This approach has shown potential in treating various cancers and neurodegenerative diseases, as demonstrated in recent preclinical studies.

In addition to its role in PROTACs, this compound has been employed in the development of fluorescent probes for detecting reactive oxygen species (ROS) in cellular environments. The fluorine atom in the structure provides electron-withdrawing properties that enhance the probe's sensitivity, while the boronic acid group reacts selectively with ROS, enabling real-time monitoring of oxidative stress in biological systems.

Recent pharmacokinetic studies have also explored the metabolic stability and distribution of 3-Fluoro-5-(morpholinomethyl)phenylboronic acid in vivo. The results indicate that the compound exhibits favorable pharmacokinetic profiles, with good tissue penetration and moderate plasma half-life, suggesting its potential as a scaffold for further drug development.

Despite these advancements, challenges remain in optimizing the selectivity and minimizing off-target effects of derivatives based on this compound. Ongoing research is focusing on structural modifications to improve its binding affinity and reduce potential toxicity. Computational modeling and high-throughput screening approaches are being employed to identify optimal derivatives for specific therapeutic targets.

In conclusion, 3-Fluoro-5-(morpholinomethyl)phenylboronic acid (CAS: 1704066-79-4) represents a versatile and promising compound in chemical biology and drug discovery. Its unique structural features and reactivity profile continue to inspire innovative applications across multiple research areas. As understanding of its mechanisms and potential grows, this compound is likely to play an increasingly important role in the development of next-generation therapeutics and research tools.

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